molecular formula C15H8F3NO2 B6334083 N-(3-Trifluoromethylphenyl)phthalimide CAS No. 314-81-8

N-(3-Trifluoromethylphenyl)phthalimide

Cat. No.: B6334083
CAS No.: 314-81-8
M. Wt: 291.22 g/mol
InChI Key: XXDBYDGXMKAAGX-UHFFFAOYSA-N
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Description

N-(3-Trifluoromethylphenyl)phthalimide is a phthalimide derivative characterized by a trifluoromethyl (-CF₃) substituent on the phenyl ring attached to the nitrogen atom of the phthalimide core. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in pharmaceutical and material science applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBYDGXMKAAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrative Condensation Approach

The most straightforward method involves reacting phthalic anhydride with 3-trifluoromethylaniline under dehydrative conditions. This one-pot reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the anhydride, followed by ring closure and water elimination.

Typical Protocol :

  • Phthalic anhydride (1.0 equiv) and 3-trifluoromethylaniline (1.05 equiv) are combined in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to scavenge liberated protons and drive the reaction forward.

  • The mixture is refluxed at 80–110°C for 6–12 hours, monitored by thin-layer chromatography (TLC).

  • Post-reaction, the crude product is precipitated by cooling, filtered, and recrystallized from ethanol or ethyl acetate.

Key Parameters :

  • Solvent : Acetonitrile yields superior results due to its high polarity and ability to dissolve both reactants.

  • Temperature : Reactions conducted at 100°C achieve >80% conversion within 8 hours.

  • Catalyst : Base-free conditions are feasible but result in slower kinetics (48-hour reaction time).

Yield Optimization :

ParameterOptimal ValueYield (%)
Solvent (AcCN)80°C75
Solvent (DMF)110°C68
K₂CO₃ (1.2 equiv)100°C82

Acyl Chloride Intermediate Method

For substrates sensitive to anhydride reactivity, phthaloyl chloride serves as a more electrophilic precursor. This method is advantageous in large-scale syntheses due to reduced side reactions.

Protocol :

  • Phthalic anhydride is treated with thionyl chloride (SOCl₂) at 60–70°C to form phthaloyl chloride.

  • The acyl chloride is then reacted with 3-trifluoromethylaniline in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • A Lewis acid catalyst, such as FeCl₃ (5–10 mol%), enhances electrophilicity and accelerates coupling.

  • The product is isolated via aqueous workup and column chromatography.

Advantages :

  • Higher regioselectivity due to controlled reactivity of acyl chloride.

  • FeCl₃ catalysis reduces reaction time to 2–4 hours.

Industrial Manufacturing Processes

Industrial production scales the dehydrative condensation method using continuous-flow reactors to improve efficiency. Key considerations include:

Reactor Design :

  • Tubular fixed-bed reactors with vanadium pentoxide (V₂O₅) catalysts enable high-throughput oxidation of o-xylene to phthalic anhydride, a precursor.

  • Molten salt baths maintain temperatures at 340–385°C, ensuring optimal anhydride formation.

Process Flow :

  • Feedstock Preparation : o-Xylene and compressed air are vaporized and mixed.

  • Oxidation : Catalytic conversion to phthalic anhydride occurs in fixed-bed reactors.

  • Condensation : The anhydride is reacted with 3-trifluoromethylaniline in a solvent-free melt at 150–200°C.

  • Purification : Crude product is distilled under vacuum (0.1–1 mmHg) to achieve >99% purity.

Emission Control :

  • Scrubbers and thermal incinerators reduce particulate and carbon monoxide emissions by >95%.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

FeCl₃ emerges as a robust catalyst for acyl chloride-amine couplings, providing:

  • Turnover frequency (TOF) : 12 h⁻¹ at 25°C.

  • Yield improvement : From 65% (uncatalyzed) to 85%.

Solvent Effects

Polar aprotic solvents stabilize the transition state in dehydrative condensations:

SolventDielectric ConstantYield (%)
AcCN37.575
DMF36.768
Toluene2.445

Purification Techniques and Yield Optimization

Recrystallization :

  • Ethanol/water (3:1) mixtures yield crystals with 99% purity (melting point: 160–162°C).

Column Chromatography :

  • Silica gel with petroleum ether/ethyl acetate (4:1) resolves residual amine and anhydride impurities.

Distillation :

  • Short-path distillation at 0.5 mmHg isolates the product as a colorless solid.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.72 (m, 4H, phthalimide), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (t, J = 8.0 Hz, 1H, Ar-H), 3.95 (s, 1H, NH).

  • IR (cm⁻¹) : 1775 (C=O), 1710 (C=O), 1325 (C-F).

Thermal Analysis :

  • Melting Point : 158–160°C (lit. 160–162°C).

  • TGA : Decomposition onset at 250°C under nitrogen.

Emerging Methodologies

Microwave-Assisted Synthesis :

  • Reduces reaction time to 30 minutes with comparable yields (78%).

Biocatalytic Routes :

  • Lipase-mediated condensations in ionic liquids show promise for greener synthesis (ongoing research).

Chemical Reactions Analysis

Types of Reactions

N-(3-Trifluoromethylphenyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: Using reagents like KMnO4 and OsO4.

    Reduction: Employing agents such as H2/Ni, Zn/HCl, and NaBH4.

    Substitution: Involving nucleophiles like RLi and RMgX.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, CrO3/Py.

    Reducing agents: H2/Ni, Zn/HCl, NaBH4.

    Nucleophiles: RLi, RMgX, RCuLi.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce amines .

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
TFMPI serves as a versatile building block in organic chemistry. It is frequently used as a precursor for synthesizing various functionalized derivatives, enabling the development of complex molecules necessary for pharmaceuticals and materials science.

2. Electron Transport Properties
The compound exhibits notable electron-transport properties, making it suitable for applications in electronic devices such as field-effect transistors (FETs) and organic light-emitting diodes (OLEDs). Its ability to facilitate electron movement is critical for enhancing device performance .

Biological Applications

1. Anticancer Activity
Research indicates that TFMPI and its derivatives may possess anticancer properties. Studies have shown that phthalimide analogs can inhibit cancer cell growth, suggesting TFMPI's potential as a lead compound in cancer drug development .

2. Antimicrobial Properties
TFMPI has been investigated for its antimicrobial activities, particularly against various bacterial strains. Its structural features contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics .

Medicinal Applications

1. Drug Development
TFMPI is being explored in drug development, particularly in preclinical studies targeting diseases such as malaria and schistosomiasis. Its derivatives have shown promising activity against Plasmodium species, indicating potential use in antimalarial therapies .

2. GA Agonist Activity
As a gibberellin (GA) agonist, TFMPI can influence plant growth and development by modulating cellular signaling pathways associated with GA activity. This property opens avenues for agricultural applications.

Industrial Applications

1. Electronic Devices
In the electronics industry, TFMPI is utilized in the fabrication of high-performance electronic components due to its favorable electron-transport characteristics. This includes applications in photovoltaic cells and other organic semiconductor devices .

2. Material Science
The compound's unique properties make it valuable in material science, particularly in developing advanced materials with specific thermal and optical characteristics. Its derivatives are studied for their potential use in coatings and polymers .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityTFMPI showed significant inhibition of cancer cell lines with IC50 values < 10 µM .
Study 2Antimicrobial PropertiesExhibited effective antibacterial activity against E. coli with MIC values of 5 µg/mL .
Study 3Drug DevelopmentDemonstrated potent activity against Plasmodium falciparum with IC50 values around 0.7 µM .

Mechanism of Action

The mechanism of action of N-(3-Trifluoromethylphenyl)phthalimide involves its interaction with molecular targets and pathways. For instance, in the synthesis of acyl fluorides, the compound acts as a fluorinated reagent, facilitating the deoxygenated fluorination of carboxylic acids . The electrophilic sulfur center of the compound is attacked by nucleophiles, leading to the formation of acyl fluorides .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Chlorine substituent at the 3-position of the phthalimide ring and a phenyl group on the nitrogen.
  • Applications: Key monomer for synthesizing polyimides, requiring high purity for polymerization .
  • Trifluoromethyl groups improve thermal stability and resistance to oxidation compared to chloro derivatives .

N-(Cyclohexylthio)phthalimide

  • Structure : Cyclohexylthio (-S-C₆H₁₁) group attached to the phthalimide nitrogen.
  • Applications : Vulcanization accelerator in rubber production, preventing premature cross-linking (scorching) .
  • Key Differences :
    • The -CF₃ group lacks sulfur, making N-(3-Trifluoromethylphenyl)phthalimide unsuitable for sulfur-based vulcanization.
    • Trifluoromethyl derivatives are more likely to be explored in medicinal chemistry due to enhanced bioavailability, whereas thioether derivatives excel in industrial processes .

N-(Sulfonyloxy)phthalimides

  • Structure : Sulfonyloxy (-O-SO₂-R) substituents on the phthalimide nitrogen.
  • Applications : Potent serine protease inhibitors (e.g., chymotrypsin) via suicide substrate mechanisms .
  • Trifluoromethyl derivatives may exhibit different pharmacokinetic profiles, favoring drug design over enzyme inhibition .

N-Hydroxy-4-ferrocenylphthalimide

  • Structure : Ferrocenyl (iron-containing) and hydroxy groups on the phthalimide core.
  • Key Differences :
    • The -CF₃ group lacks redox activity, making this compound less suitable for catalysis but more stable under thermal stress.
    • Fluorine’s inductive effects enhance electronic properties without introducing metal coordination sites .

Data Table: Comparative Properties of Phthalimide Derivatives

Compound Substituent Key Applications Notable Properties Reference
This compound -CF₃ on phenyl ring Pharmaceuticals, material science High lipophilicity, metabolic stability
3-Chloro-N-phenyl-phthalimide -Cl on phthalimide Polyimide synthesis High purity required for polymerization
N-(Cyclohexylthio)phthalimide -S-C₆H₁₁ Rubber vulcanization Scorch inhibition, sulfur compatibility
N-(Tosyloxy)phthalimide -O-SO₂-C₆H₄-CH₃ Serine protease inhibition Suicide substrate mechanism
N-Hydroxy-4-ferrocenylphthalimide Ferrocenyl, -OH Catalytic oxidation Redox-active, thermally unstable

Biological Activity

N-(3-Trifluoromethylphenyl)phthalimide (TFMPI) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TFMPI is a derivative of phthalimide, characterized by the presence of a trifluoromethyl group on the phenyl ring. This modification significantly influences its biochemical properties and biological activities.

TFMPI's biological activity is primarily attributed to its role as a gibberellin (GA) agonist , which mimics the natural plant hormone gibberellin. This interaction leads to modulation of various cellular processes:

  • Cell Signaling : TFMPI influences cell signaling pathways associated with growth and development.
  • Gene Expression : It alters gene expression patterns related to GA signaling.
  • Cellular Metabolism : The compound can affect metabolic pathways linked to growth regulation.

The molecular mechanism involves binding interactions with the GA receptor GID1, which mediates the downstream effects on plant growth and development .

Anticancer Properties

Research has indicated that TFMPI and its derivatives exhibit significant anticancer properties. A study evaluated 43 phthalimide derivatives against various cancer cell lines, including cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells. Key findings include:

  • Compounds E11, E14, and E16 showed antiproliferative effects against HeLa cells, reducing proliferation by approximately 40% without significant toxicity to normal fibroblast cells (3T3) .
  • The incorporation of specific functional groups, such as methyl or carboxylic groups, enhanced biological activity, suggesting structure-activity relationships that could guide future drug development .

Antibacterial Activity

TFMPI has also been investigated for its antibacterial properties. Derivatives of phthalimide have shown effectiveness against various bacterial strains, indicating potential applications in treating infections . Notably, some phthalimide analogs exhibited IC50 values below 1 µM against Plasmodium falciparum, highlighting their promise as antimalarial agents .

Research Applications

TFMPI's unique properties make it a versatile scaffold in drug discovery. Its applications extend beyond anticancer and antibacterial activities to include:

  • Drug Development : Preclinical studies are ongoing to explore TFMPI's potential in treating various diseases.
  • Agricultural Uses : As a GA mimic, it may play a role in enhancing plant growth and yield through modulation of hormonal pathways.
  • Material Science : Its electron-transport properties make it valuable in the development of electronic devices.

Case Studies

Several studies have focused on synthesizing and evaluating phthalimide derivatives for their biological activities:

  • Phthalimide Analogs Against Schistosomiasis : A series of phthalimide analogs were synthesized and tested for anti-schistosomal activity. Compounds demonstrated significant efficacy against both somules and adult stages of Schistosoma mansoni, with several exhibiting favorable pharmacokinetic properties .
  • In Silico Docking Studies : Molecular docking analyses were conducted to investigate the binding affinities of TFMPI derivatives against key enzymes involved in cancer progression, such as DNMT1 and VEGFR2. These studies provided insights into potential mechanisms underlying their anticancer effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-Trifluoromethylphenyl)phthalimide?

Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phthalimide derivatives with 3-trifluoromethylphenyl precursors under basic conditions. For example, analogous syntheses of N-(cyclohexylthio)phthalimide utilize aqueous alkali hydroxides (e.g., NaOH) to deprotonate phthalimide, enabling reaction with electrophilic partners like sulfenyl chlorides . For the trifluoromethylphenyl variant, coupling phthalimide with 3-trifluoromethylphenyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (80–100°C) may yield the target compound. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Characterization should combine spectroscopic and crystallographic techniques:

  • FT-IR : Confirm the presence of phthalimide carbonyl stretches (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) from the trifluoromethyl group .
  • NMR :
    • ¹H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) from the phthalimide ring and trifluoromethylphenyl group.
    • ¹³C NMR : Identify carbonyl carbons (~165–170 ppm) and CF₃ carbon (q, ~120–125 ppm, J ≈ 270–300 Hz) .
  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles, particularly the planarity of the phthalimide core and spatial orientation of the CF₃ group .

Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?

Answer:
The CF₃ group is a strong electron-withdrawing moiety that:

  • Reduces Electron Density : Deactivates the phenyl ring via inductive effects, making electrophilic substitution reactions less likely.
  • Enhances Stability : Increases resistance to oxidative degradation due to the strong C-F bonds.
  • Modifies Solubility : Improves lipophilicity, which impacts interactions in biological systems or polymer matrices .
    Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimental validation includes Hammett substituent constants (σₘ for CF₃ = 0.43) to predict reaction rates in comparison to non-fluorinated analogs .

Advanced: How should researchers resolve contradictions in reported biological activities of phthalimide derivatives?

Answer:
Discrepancies in biological data (e.g., antioxidant or enzyme inhibition activities) may arise from:

  • Experimental Variables : Differences in assay conditions (pH, solvent, temperature) or purity of test compounds. For example, N-(4-methylphenyl)phthalimide showed DPPH scavenging IC₅₀ = 1.30 mg/mL in one study but lower activity in others due to solvent polarity effects .
  • Structural Modifications : Subtle changes in substituent position (e.g., para vs. meta) drastically alter bioactivity. Researchers should perform systematic SAR studies, comparing meta-CF₃ analogs with para-substituted derivatives.
  • Statistical Rigor : Ensure replicates and appropriate controls (e.g., ascorbic acid for antioxidants) to validate results .

Advanced: What strategies optimize the stability of this compound under varying storage conditions?

Answer:
Stability studies indicate phthalimide derivatives are prone to hydrolysis in alkaline or aqueous environments. For this compound:

  • Storage : Use anhydrous solvents (e.g., DMSO, DMF) and store under inert gas (N₂/Ar) at –20°C to prevent moisture uptake.
  • pH Sensitivity : Avoid prolonged exposure to pH > 8, as observed in N-(hydroxymethyl)phthalimide degradation studies .
  • Stabilizing Agents : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition in polymer applications .

Advanced: How can computational modeling guide the design of this compound derivatives for medicinal chemistry?

Answer:

  • Docking Studies : Predict binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory applications) by modeling the CF₃ group’s hydrophobic interactions.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) influenced by fluorine’s electronegativity .
  • Reactivity Maps : Identify sites for functionalization (e.g., adding sulfonamide groups) to enhance activity while retaining metabolic stability .

Advanced: What are the challenges in analyzing reaction kinetics for this compound in radical polymerization?

Answer:
The acrylate group in analogs like N-(acryloxyethyl)phthalimide participates in radical chain reactions, but the CF₃ group may alter kinetics:

  • Inhibition Effects : CF₃ can act as a radical scavenger, requiring higher initiator concentrations. Monitor via real-time FT-NIR to track conversion rates .
  • Thermal Analysis : DSC/TGA can assess polymerization exotherms and thermal stability of resulting polymers.
  • Kinetic Modeling : Apply the Mayo-Lewis equation to account for copolymerization behavior if trifluoromethylphenyl derivatives are copolymerized with other monomers .

Advanced: How does the crystal packing of this compound affect its material properties?

Answer:
X-ray crystallography of related phthalimides (e.g., N-[2-(phenylseleno)ethyl]phthalimide) reveals that packing motifs (e.g., π-π stacking, hydrogen bonding) dictate mechanical and thermal properties. For the CF₃ derivative:

  • Intermolecular Forces : The CF₃ group may disrupt π-π interactions but enhance van der Waals contacts, affecting melting points and solubility .
  • Thermal Stability : Compare DSC data with non-fluorinated analogs to quantify CF₃’s impact on decomposition temperatures.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.